2-Phenoxynicotinamide
CAS No.: 111950-69-7
Cat. No.: VC20874233
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111950-69-7 |
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Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 2-phenoxypyridine-3-carboxamide |
Standard InChI | InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15) |
Standard InChI Key | FTBCRRFSFTVINJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Phenoxynicotinamide features a pyridine ring with a carboxamide group (derived from nicotinamide) and a phenoxy group attached at the 2-position. The nicotinamide portion resembles pyridine-3-carboxamide, which has the molecular formula C6H6N2O . The addition of a phenoxy group (C6H5O-) at the 2-position creates the full 2-Phenoxynicotinamide structure.
Physical and Chemical Properties
While the search results don't provide comprehensive physical and chemical properties specifically for 2-Phenoxynicotinamide, we can reference properties of the parent compound nicotinamide as a basis for understanding:
Table 1: Properties of Nicotinamide (for Comparative Reference)
Property | Value |
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Molecular Formula | C6H6N2O |
Melting Point | 128-131 °C |
Appearance | White crystalline powder |
Solubility in Water | 691 g/l |
pH (10% aqueous solution) | 6.5-7.5 |
Density | 1.40 |
LogP | -0.38 at 21°C |
Data derived from reference
The addition of a phenoxy group to create 2-Phenoxynicotinamide would significantly modify these properties, particularly increasing the molecular weight and lipophilicity. This structural modification would likely decrease water solubility compared to nicotinamide while potentially enhancing membrane permeability, factors important for pharmacokinetic behavior.
Synthesis and Preparation Methods
Synthetic Approaches
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An activated amide coupling reaction between an aminoheterocycle and the appropriate 2-phenoxyacetic acid .
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A nucleophilic substitution reaction between a 2-chloroacetamide and the relevant phenoxide .
These general approaches would need to be optimized for the specific synthesis of 2-Phenoxynicotinamide, with appropriate modifications to account for the nicotinamide structure.
Structure Optimization
For the broader class of 2-phenoxy-nicotinamides, extensive structure-activity relationship studies have been conducted, supported by homology modeling and molecular docking techniques . These approaches have guided the synthesis of compounds with optimized properties, including enhanced receptor binding affinity and improved metabolic stability.
Biological Activity and Mechanism of Action
GPBAR1 Receptor Agonism
The primary biological activity of 2-phenoxy-nicotinamides, including 2-Phenoxynicotinamide, is their function as agonists of the GPBAR1 receptor . This G protein-coupled bile acid receptor is expressed in various tissues and plays crucial roles in:
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Energy metabolism regulation
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Glucose homeostasis
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Inflammatory response modulation
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Bile acid signaling pathways
As a GPBAR1 agonist, 2-Phenoxynicotinamide activates this receptor, triggering downstream signaling cascades that mediate its metabolic effects .
Structure-Activity Relationships
Extensive research has been conducted on the structure-activity relationships of 2-phenoxy-nicotinamides to understand how structural modifications affect their activity at the GPBAR1 receptor . These studies have led to the identification of optimized GPBAR1 agonists with:
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Enhanced potency against both human and mouse receptors
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Favorable physicochemical properties for drug development
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Good metabolic stability to ensure appropriate pharmacokinetics
The specific binding orientation and interactions of 2-Phenoxynicotinamide with the GPBAR1 receptor would determine its efficacy and selectivity as an agonist.
Therapeutic Applications
Based on its activity as a GPBAR1 agonist, 2-Phenoxynicotinamide has potential therapeutic applications in several metabolic disorders:
Obesity Management
GPBAR1 activation has been associated with beneficial effects on energy metabolism that may help combat obesity:
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Increased energy expenditure in brown adipose tissue and muscle
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Enhanced thermogenesis through metabolic activation
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Potential weight reduction effects through altered energy balance
These mechanisms suggest that 2-Phenoxynicotinamide could potentially serve as a therapeutic agent for obesity management.
Type 2 Diabetes Treatment
The activation of GPBAR1 receptors by compounds like 2-Phenoxynicotinamide can improve glucose metabolism through several mechanisms:
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Enhanced insulin sensitivity in peripheral tissues
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Improved glucose tolerance through multiple pathways
These effects make 2-Phenoxynicotinamide a candidate for type 2 diabetes treatment, potentially addressing the core pathophysiology of the disease.
Metabolic Syndrome
Metabolic syndrome encompasses a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension. The multi-faceted effects of GPBAR1 agonists on metabolism make 2-Phenoxynicotinamide potentially valuable in addressing this complex syndrome . By targeting a receptor involved in multiple metabolic pathways, this compound may provide a more comprehensive approach to treating the various components of metabolic syndrome.
Pharmacokinetic Properties
Optimized 2-phenoxy-nicotinamides have been developed with good metabolic stability , suggesting favorable pharmacokinetic properties. This metabolic stability is crucial for maintaining effective concentrations of the active compound in the body over time.
The chemical structure of 2-Phenoxynicotinamide, containing both a nicotinamide moiety and a phenoxy group, would influence its pharmacokinetic profile through effects on:
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Absorption characteristics from the gastrointestinal tract
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Distribution patterns in various tissues
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Metabolic pathways involving phase I and II enzymes
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Elimination routes through renal and hepatic mechanisms
Favorable physicochemical properties reported for optimized 2-phenoxy-nicotinamides suggest that compounds in this class may have been designed to achieve appropriate drug-like characteristics.
Research Status and Development
Research on 2-phenoxy-nicotinamides has progressed through several important stages:
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Initial identification as GPBAR1 receptor agonists
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Comprehensive structure-activity relationship studies
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Optimization of potency, selectivity, and pharmacokinetic properties
These compounds have been identified as potential therapeutic agents for metabolic disorders, with optimization efforts focused on developing candidates with both potency against the target receptor and appropriate drug-like properties.
Table 2: Key Research Findings for 2-Phenoxy-nicotinamides
Research Aspect | Finding |
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Target Receptor | GPBAR1 (TGR5) |
Biological Activity | Potent receptor agonism |
Optimization | Enhanced potency against human and mouse receptors |
Physicochemical Properties | Favorable for drug development |
Metabolic Properties | Good stability |
Therapeutic Potential | Obesity, type 2 diabetes, metabolic syndrome |
Data synthesized from reference
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